5-(4-Ethylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene
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Overview
Description
5-(4-Ethylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene is an organic compound characterized by the presence of multiple aromatic rings and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound would likely follow a similar route, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives.
Scientific Research Applications
5-(4-Ethylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: Another compound with multiple fluorine atoms and aromatic rings.
4,4′-Difluoro chalcone: A related compound used in various synthetic applications.
Uniqueness
5-(4-Ethylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene is unique due to its specific arrangement of fluorine atoms and aromatic rings, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry.
Properties
CAS No. |
921605-41-6 |
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Molecular Formula |
C20H15F3 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C20H15F3/c1-2-13-3-5-14(6-4-13)16-11-18(22)20(19(23)12-16)15-7-9-17(21)10-8-15/h3-12H,2H2,1H3 |
InChI Key |
UDAXBZAVRCCXKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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